5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring, a phenylmethoxyphenyl group, and a pyrrolone core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the phenylmethoxyphenyl group: This step might involve a nucleophilic substitution reaction where a phenylmethoxyphenyl halide reacts with an appropriate nucleophile.
Construction of the pyrrolone core: This could be synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone core.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Investigated for its activity against various pathogens.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Polymer Additives: Potential use as an additive in polymer manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole structures.
Phenylmethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Pyrrolone derivatives: Compounds with similar pyrrolone cores.
Uniqueness
“5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-one” is unique due to its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c25-23-22(24-26-19-8-4-5-9-20(19)27-24)21(29)14-28(23)17-10-12-18(13-11-17)30-15-16-6-2-1-3-7-16/h1-13H,14-15,25H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJHMPQNVSMJJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3)N)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3)N)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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